molecular formula C22H23N3OS B2846608 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 450344-37-3

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Cat. No. B2846608
M. Wt: 377.51
InChI Key: OYSLQFDLWIPTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research into related compounds suggests that derivatives of N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide have shown promise in anticonvulsant applications. Studies have identified certain alkanamide derivatives bearing heterocyclic rings, such as pyrazole, as having significant anticonvulsant activity. These compounds were evaluated using the maximal electroshock test, indicating the potential of pyrazole derivatives in seizure control (Tarikogullari et al., 2010).

Anticancer Activity

Another area of interest is the anticancer activity of related compounds. Synthesis and characterization of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues have been explored, with some compounds showing high activity against leukemia and SR cell lines. Molecular docking studies of these compounds indicate efficient binding with EGFR tyrosine kinase, highlighting their potential in cancer therapy (Ahsan, 2012).

Antimicrobial and Antitubercular Screening

Schiff bases derived from pyrazole compounds have demonstrated significant antimicrobial and antitubercular activities. These compounds have been synthesized and screened against various bacterial and fungal strains as well as mycobacterial strains, showing promising results in combating infectious diseases. The activity against Mycobacterium tuberculosis, in particular, suggests potential applications in antitubercular therapy (Sivakumar & Rajasekaran, 2013).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-7-6-10-20(16(15)2)25-22(18-13-27-14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLQFDLWIPTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

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